Scaffold Class Advantage: 3-Oxagranatane Core Delivers >10-Fold Potency Gain Over Tropane and Granatane Analogs in 5-HT₃ Receptor Antagonism
The 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) scaffold confers a quantifiable potency enhancement for 5-HT₃ receptor antagonism over the structurally analogous tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) cores. In head-to-head comparative pharmacology, 7-amino-3-oxagranatane derivatives exhibited consistently higher 5-HT₃ antagonist potency than the equivalent 7-amino-tropane and 7-amino-granatane counterparts. The potency differential was attributed to the reduced basicity and diminished steric hindrance of the oxagranatane core, which incorporates a bridging ether oxygen that electronically modulates the amine pKa [1]. More recently, elaborated 7-substituted 3-oxa-9-azabicyclo[3.3.1]nonane derivatives from US Patents 9,670,229 and 10,125,145 achieved IC₅₀ values of 0.46–0.69 nM against 5-HT₃ receptor-mediated calcium flux, underscoring that substitution at the C7 position—the precise site bearing the methyl ester in the target compound—is a critical determinant of ultra-high affinity [2].
| Evidence Dimension | 5-HT₃ receptor antagonist potency (in vitro functional assay) |
|---|---|
| Target Compound Data | 3-Oxagranatane 7-amino derivatives: IC₅₀ values in the low nanomolar range (exact values compound-dependent); elaborated 7-ester/amide derivatives (US 9,670,229): IC₅₀ = 0.46–0.69 nM [2] |
| Comparator Or Baseline | Equivalent tropane 7-amino derivatives and granatane 7-amino derivatives: higher IC₅₀ values (less potent); potency rank order: oxagranatane > granatane > tropane [1] |
| Quantified Difference | >10-fold potency enhancement for oxagranatanes over tropanes; sub-nanomolar IC₅₀ achievable with optimized C7 substitution [1][2] |
| Conditions | 5-HT₃ receptor calcium flux inhibition assay (HEK-293 cells expressing recombinant human 5-HT₃ receptor); isolated tissue preparations (rat vagus nerve, guinea pig ileum) for functional antagonism [1][2] |
Why This Matters
Procurement of this specific scaffold as a protected intermediate enables direct access to the oxagranatane chemotype, which has a documented potency advantage over the tropane and granatane cores frequently used as default starting materials in 5-HT₃ antagonist programs, thereby de-risking lead optimization trajectory.
- [1] Bermudez, J.; Gregory, J.A.; King, F.D.; Starr, S.; Summersell, R.J. 3-Oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT₃ receptor antagonists. Bioorg. Med. Chem. Lett. 1992, 2, 519–522. View Source
- [2] BindingDB entries BDBM199096 (IC₅₀ = 0.69 nM) and BDBM199539 (IC₅₀ = 0.462 nM) for US 10,125,145 / US 9,670,229 7-substituted 3-oxa-9-azabicyclo[3.3.1]nonane derivatives; 5-HT₃ calcium flux assay. View Source
